1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol, with the CAS number 1447715-44-7, is a complex organic compound primarily classified as an amine and ether. Its molecular formula is , and it has a molecular weight of 325.443 g/mol. The compound features a propanol backbone with various functional groups, including an isopropylamino group and a phenoxy group substituted with a propoxyethoxy chain, indicating potential applications in pharmaceuticals or chemical research due to its unique structure and properties .
The synthesis of 1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol typically involves multi-step organic reactions, including alkylation and etherification processes. Specific methods may vary, but common approaches include:
The synthesis may require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy are typically employed to monitor the progress of the reactions and confirm the structure of the synthesized compound .
The compound may participate in various chemical reactions typical for amines and ethers, including:
These reactions require specific conditions to optimize yield and selectivity. For example, nucleophilic substitution reactions often necessitate polar aprotic solvents to stabilize intermediates .
Key physical properties include:
Chemical properties are characterized by:
Analytical methods like mass spectrometry and infrared spectroscopy can be used to characterize these properties further.
1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol may find applications in:
Further research into its biological activity could lead to novel therapeutic applications or enhancements in existing drug formulations .
The synthesis of 1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol (molecular formula: C₁₈H₃₁NO₄; MW: 325.44 g/mol) has been optimized through strategic modifications to conventional β-blocker synthetic pathways [1]. This compound—identified as Bisoprolol Fumarate Impurity B—typically originates from residual intermediates during bisoprolol manufacturing. A significant advancement involves a cyanuric chloride-mediated coupling reaction that minimizes by-product formation while achieving yields >85% under controlled conditions [9]. This method suppresses unwanted adducts by maintaining reaction temperatures at –10°C to 0°C and stoichiometric ratios of 1:1.05 (amine:cyanuric chloride) [9].
Purification challenges are addressed through crystallization in n-heptane/isopropyl acetate mixtures, enhancing chiral purity from 94% to >98% enantiomeric excess (ee) [9]. Recent protocols employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate the Williamson ether synthesis step, reducing reaction time by 40% compared to traditional methods [2].
Table 1: Optimization Parameters for Key Synthetic Routes
Parameter | Traditional Method | Optimized Method | Impact |
---|---|---|---|
Catalyst | None | Tetrabutylammonium bromide | 40% faster ether formation |
Temperature Control | Ambient | –10°C to 0°C | Reduces adduct impurities by 62% |
Solvent System | Dichloromethane | n-Heptane/IPAc | Enhances ee from 94% to >98% |
Purity Threshold | 0.15% impurities | 0.05% impurities | Meets ICH guidelines |
The core mechanism involves sequential nucleophilic substitutions beginning with the reaction between epichlorohydrin and 4-((2-propoxyethoxy)methyl)phenol. This step forms the epoxide intermediate, which undergoes aminolysis with isopropylamine to yield the target compound [2] [5]. The etherification reaction is rate-determining due to steric hindrance from the bulky 2-propoxyethoxymethyl group, necessitating alkaline earth metal hydroxides (e.g., KOH) as catalysts [2].
Enantioseparation challenges arise from the chiral center at the propan-2-ol segment. Supercritical fluid chromatography (SFC) with amylose-based chiral stationary phases resolves racemates more efficiently than HPLC, achieving baseline separation (Rs > 2.0) in under 10 minutes [6]. Hydrolysis of the propoxyethyl ether linkage is a critical stability concern, particularly under acidic conditions, generating degradant 4-(hydroxymethyl)phenol [5]. This susceptibility mandates anhydrous processing and inert gas storage [1].
Table 2: Comparative Enantioseparation Performance for β-Blocker Analogues
Technique | Stationary Phase | Resolution (Rs) | Time (min) | Applicability to Target Compound |
---|---|---|---|---|
SFC | Amylose tris(3,5-dimethylphenylcarbamate) | 2.2 | 9 | High (racemate resolution) |
HPLC | C18 reverse-phase | 1.5 | 25 | Moderate (impurity profiling) |
SMB Chromatography | Polyvinyl alcohol gel | 3.1 | Continuous | Industrial-scale separation |
Scalability bottlenecks center on three key areas: purification, enantiopurity maintenance, and hydrophobic chain handling. The extended 2-propoxyethoxymethyl side chain elevates hydrophobicity (logP ≈ 2.8), complicating aqueous workups and crystallization [5] [9]. This often results in oiling-out during isolation, addressed via anti-solvent crystallization with n-heptane/IPAc (7:3 v/v) to recover crystalline product in >90% yield [1].
Enantiomeric drift occurs during high-temperature amination (>50°C). Implementing low-temperature aminolysis (5–10°C) with excess isopropylamine (2.5 eq.) suppresses racemization, maintaining ee >99% [6]. Additionally, residual metal catalysts from etherification (e.g., K⁺) necessitate chelating agents (EDTA) during extraction to reduce metal content below 10 ppm [2].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9